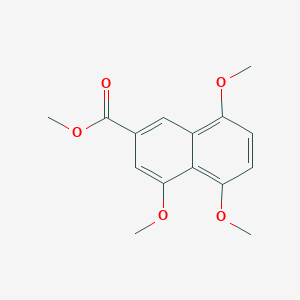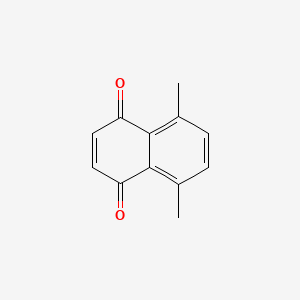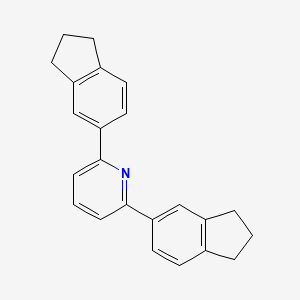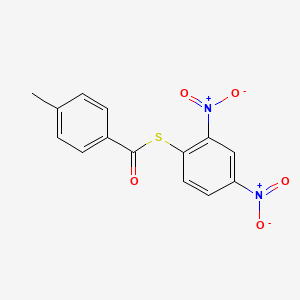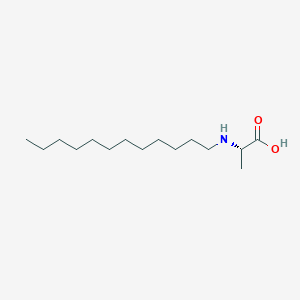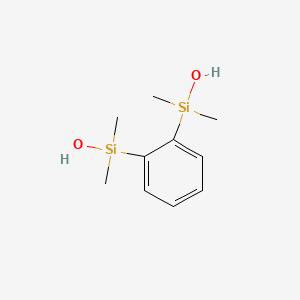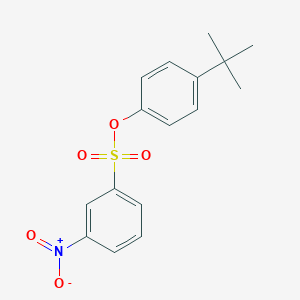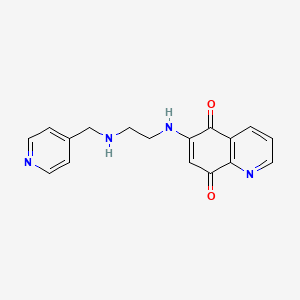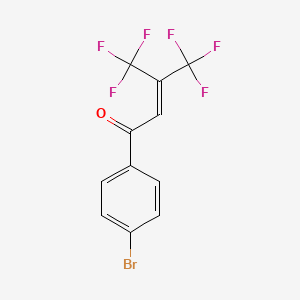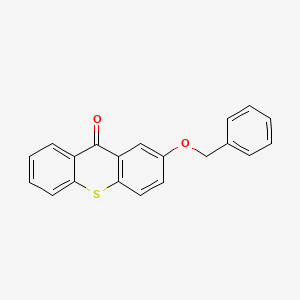
2-(Benzyloxy)-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-9H-thioxanthen-9-one: is an organic compound that belongs to the class of thioxanthenones. Thioxanthenones are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound features a thioxanthene core with a benzyloxy substituent at the second position and a ketone group at the ninth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-9H-thioxanthen-9-one typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur. This step often requires the use of a strong acid catalyst and elevated temperatures.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the thioxanthene core with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation to Thioxanthenone: The final step involves the oxidation of the thioxanthene core to form the thioxanthenone. This can be achieved using oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form derivatives with enhanced properties.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate, along with appropriate nucleophiles or electrophiles, are employed.
Major Products
Oxidation: Products may include thioxanthenone derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 2-(Benzyloxy)-9H-thioxanthen-9-ol.
Substitution: Various substituted thioxanthenones depending on the reagents used.
Applications De Recherche Scientifique
2-(Benzyloxy)-9H-thioxanthen-9-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-9H-thioxanthen-9-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)-1-methylpyridinium triflate
- 2-(Benzyloxy)ethanol
- 2-(Benzyloxy)phenol
Uniqueness
2-(Benzyloxy)-9H-thioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propriétés
Numéro CAS |
27638-84-2 |
|---|---|
Formule moléculaire |
C20H14O2S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-phenylmethoxythioxanthen-9-one |
InChI |
InChI=1S/C20H14O2S/c21-20-16-8-4-5-9-18(16)23-19-11-10-15(12-17(19)20)22-13-14-6-2-1-3-7-14/h1-12H,13H2 |
Clé InChI |
AALYGKOEXAJTFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




